molecular formula C19H20N6O B2430253 1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone CAS No. 300685-13-6

1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone

Cat. No.: B2430253
CAS No.: 300685-13-6
M. Wt: 348.41
InChI Key: LJGIAHHKJLOVJR-UHFFFAOYSA-N
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Description

1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone is a chemical compound that belongs to the class of bis(benzotriazole) derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone typically involves the reaction of benzotriazole with a suitable precursor under specific conditions. One common method involves the use of O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU) in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like selenium dioxide.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various halides or nucleophiles under suitable conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzotriazole derivatives.

Mechanism of Action

The mechanism of action of 1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone involves its interaction with molecular targets through coordination with metal ions or binding to specific receptors. The pathways involved may include inhibition of enzymatic activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for various applications .

Properties

IUPAC Name

1,5-bis(benzotriazol-1-yl)-2,4-dimethylpentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-13(11-24-17-9-5-3-7-15(17)20-22-24)19(26)14(2)12-25-18-10-6-4-8-16(18)21-23-25/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGIAHHKJLOVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2N=N1)C(=O)C(C)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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